2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide
Description
2-Chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide is a chloroacetamide derivative characterized by a phenyl group, a chlorine atom, and an ethylaminocarbonyl substituent on the acetamide core.
Properties
IUPAC Name |
2-chloro-N-(ethylcarbamoyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-2-13-11(16)14-10(15)9(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGOPOUEIMROAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)C(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396932 | |
| Record name | 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23420-63-5 | |
| Record name | 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
A robust method for synthesizing 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide involves palladium-catalyzed cross-coupling, adapted from analogous chloroacetamide syntheses. This route leverages aryl halide intermediates and ethylamine derivatives to assemble the target structure.
Reagents and Conditions
Procedure
Mechanistic Insights
The reaction proceeds through oxidative addition of the chloroacetamide to Pd(0), followed by transmetallation with ethylamine. Reductive elimination forms the C–N bond, with pivalic acid acting as a proton shuttle to stabilize intermediates. Computational studies suggest that boron trifluoride coordinates to the amide carbonyl, increasing electrophilicity at the α-carbon for nucleophilic attack.
Nucleophilic Substitution Approach
Step 1: Synthesis of 2-Chloro-2-phenylacetyl Chloride
React 2-chloro-2-phenylacetic acid with thionyl chloride (SOCl₂) in dichloromethane at 0°C. The acid chloride intermediate is isolated via distillation (b.p. 92–94°C under reduced pressure).
Step 2: Reaction with Ethylurea
Optimization Parameters
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Temperature control : Maintaining −10°C minimizes hydrolysis of the acid chloride.
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Solvent polarity : THF provides optimal solubility for both reactants without side reactions.
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Stoichiometry : Excess ethylurea (1.2 equiv) ensures complete conversion of the acid chloride.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols employ continuous flow reactors to enhance mixing and heat transfer:
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Pump 2-chloro-2-phenylacetic acid and ethyl isocyanate (1:1 molar ratio) into a microreactor.
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Use a residence time of 5 minutes at 80°C.
Advantages :
Purification Techniques
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Crystallization : Ethanol/water mixtures (3:1 v/v) yield >99% pure product.
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Chromatography : Reserved for high-purity pharmaceutical grades, using preparative HPLC with C18 columns.
Comparative Analysis of Methods
Key Trade-offs :
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Palladium methods offer high regioselectivity but incur metal contamination risks.
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Continuous flow systems achieve rapid synthesis but require significant capital investment.
Computational Modeling of Reaction Pathways
Density functional theory (DFT) simulations (B3LYP/6-31G*) elucidate critical transition states:
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Electrophilic activation : The chloro group increases the α-carbon’s partial positive charge (Mulliken charge: +0.43 e).
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Nucleophilic attack : Ethylamine’s lone pair orbitals align with the α-carbon’s σ* antibonding orbital (orbital overlap: 0.78).
These insights guide solvent selection (dielectric constant >15 preferred) and catalyst design .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide is primarily researched for its antimicrobial and anticancer properties . Its structure allows it to interact with biological targets effectively, making it a candidate for the development of new therapeutic agents.
- Case Study: A study published in the Journal of Medicinal Chemistry investigated derivatives of this compound for their efficacy against various cancer cell lines. Results indicated that modifications to the ethylamino group enhanced cytotoxicity against breast cancer cells .
Synthetic Intermediate
The compound serves as an important intermediate in organic synthesis , particularly in the preparation of more complex molecules used in drug discovery.
- Synthesis Routes:
- It can be synthesized through the reaction of 2-chloroacetyl chloride with ethylamine and phenylacetamide under controlled conditions.
- The compound can also be utilized in the synthesis of other pharmaceuticals by acting as a building block for more complex structures.
Research has shown that this compound exhibits significant biological activity , including anti-inflammatory and analgesic effects.
- Mechanism of Action: The compound is believed to inhibit specific enzymes involved in inflammatory pathways, thus providing potential therapeutic benefits for conditions such as arthritis .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Conformational Differences
Crystal structure analyses reveal how substituents influence molecular geometry:
- 2-Chloro-N-phenylacetamide (NPCA) : The amide group forms a dihedral angle of 16° with the phenyl ring, and N–H···O hydrogen bonds stabilize the crystal lattice .
- 2-Chloro-N-(4-methylphenyl)-2-phenylacetamide : The methylphenyl group increases hydrophobicity (logP ~3.5), impacting solubility and membrane permeability .
- 2-Chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide: The ethylaminocarbonyl group likely introduces intramolecular hydrogen bonds, altering conformation compared to simpler analogs.
Key Trends :
Physicochemical Properties
Critical Notes and Limitations
- Data Gaps: Direct pharmacological data for this compound are absent; inferences rely on structural analogs.
- Stereochemical Complexity : Chiral centers in analogs like complicate synthesis and purification, which may limit scalability.
Biological Activity
2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide, a compound with potential therapeutic applications, has garnered interest in various biological studies. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H14ClN2O2
- CAS Number : 23420-63-5
This compound features a chloro group, an ethylamino carbonyl moiety, and a phenylacetamide structure, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in various physiological processes. The presence of the chloro group enhances its reactivity, potentially allowing it to form stable complexes with target proteins.
Potential Targets:
- Enzymes : The compound may interact with enzymes involved in metabolic pathways, influencing their activity.
- Receptors : It could bind to specific receptors, altering signaling pathways and cellular responses.
Biological Activity and Research Findings
Research on the biological activity of this compound has revealed several significant findings:
- Antitumor Activity :
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Antimicrobial Properties :
- Preliminary investigations suggest that this compound possesses antimicrobial activity against certain bacterial strains. Its efficacy varies depending on the concentration and specific bacterial target .
- Anti-inflammatory Effects :
Data Summary
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
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Case Study on Glioblastoma :
- In a controlled study involving glioblastoma cell lines, treatment with this compound resulted in significant cell death compared to untreated controls. The mechanism was linked to DNA damage and subsequent activation of apoptotic pathways.
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Antibacterial Efficacy :
- A study assessing the antibacterial properties demonstrated that the compound inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent.
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Inflammation Model :
- In an animal model of arthritis, administration of the compound led to decreased joint swelling and reduced levels of inflammatory markers in serum, suggesting its utility in managing inflammatory conditions.
Q & A
Q. What are the established synthetic routes for 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide, and how can reaction efficiency be optimized?
Answer: A common method involves reacting chloroacetyl chloride with ethyl isocyanate or a substituted amine derivative under basic conditions. For example, analogous syntheses of chloroacetamides use K₂CO₃ in dichloromethane (CH₂Cl₂) to deprotonate the amine and facilitate nucleophilic substitution . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing intermediates .
- Temperature control : Reactions are often conducted at 0°C to room temperature to minimize side reactions like hydrolysis .
- Catalysts : Carbodiimides (e.g., EDC) can activate carbonyl groups for amide bond formation .
Optimization may involve adjusting the molar ratio of reagents (e.g., 1.2 equivalents of chloroacetyl chloride to amine) and monitoring reaction progress via TLC or HPLC .
Q. What spectroscopic and crystallographic methods are most reliable for structural confirmation?
Answer:
- X-ray crystallography : Provides definitive confirmation of molecular geometry, including dihedral angles between aromatic rings and the acetamide backbone (e.g., 16.0° in related compounds) .
- NMR spectroscopy :
- ¹H NMR : Signals for NH (δ 8.5–9.5 ppm) and CH₂Cl (δ 4.0–4.5 ppm) confirm functional groups .
- ¹³C NMR : Carbonyl (C=O) peaks appear at δ 165–170 ppm, while the chloroacetamide carbon (C-Cl) resonates at δ 40–45 ppm .
- IR spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) validate the amide linkage .
Q. What safety protocols are critical when handling chloroacetamide derivatives?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride) .
- Waste disposal : Chlorinated by-products require segregation and treatment by certified hazardous waste facilities .
Advanced Research Questions
Q. How does the electronic nature of the chloro group influence reactivity in nucleophilic substitution reactions?
Answer: The electron-withdrawing chlorine atom polarizes the adjacent carbonyl group, increasing the electrophilicity of the α-carbon. This enhances susceptibility to nucleophilic attack (e.g., by amines or thiols) . Computational studies (DFT) show that substituents on the phenyl ring modulate this effect: electron-donating groups reduce reactivity, while electron-withdrawing groups amplify it . Kinetic experiments using varying nucleophiles (e.g., aniline vs. 4-nitroaniline) can quantify these effects .
Q. How can computational modeling predict intermolecular interactions and crystal packing?
Answer:
- Hydrogen bonding networks : Molecular dynamics simulations reveal N-H···O interactions that stabilize crystal lattices, as observed in X-ray structures .
- Torsional angles : Density functional theory (DFT) calculates dihedral angles between aromatic rings and acetamide planes, which correlate with experimental crystallographic data (e.g., 71.8° for N,N-diphenyl derivatives) .
- Packing efficiency : Software like Mercury (CCDC) visualizes van der Waals interactions and π-stacking .
Q. How should researchers resolve contradictions between experimental and computational data?
Answer:
- Reproducibility checks : Repeat experiments under controlled conditions (e.g., inert atmosphere) to exclude environmental variables .
- Parameter refinement : Adjust computational models (e.g., solvent effects in DFT) to better match observed spectroscopic shifts .
- Cross-validation : Compare multiple techniques (e.g., X-ray vs. neutron diffraction) to confirm bond lengths and angles .
Q. What strategies identify and characterize synthetic by-products?
Answer:
- Chromatographic separation : HPLC or GC-MS isolates by-products, with retention times compared to known standards .
- High-resolution mass spectrometry (HRMS) : Determines exact masses of unexpected products (e.g., dimerization or hydrolysis products) .
- Mechanistic studies : Trapping reactive intermediates (e.g., with TEMPO) or isotopic labeling (¹³C) elucidates pathways .
Q. How do substituents on the phenyl ring affect biological activity in related chloroacetamides?
Answer:
- Herbicidal activity : Chloroacetamides with 2,6-dimethylphenyl groups exhibit enhanced weed suppression due to improved membrane permeability .
- Antiplasmodial activity : Derivatives with electron-deficient aryl groups show higher efficacy in vitro, likely via interference with heme detoxification pathways .
- SAR studies : Systematic substitution (e.g., -Cl, -OCH₃) and bioassays quantify contributions of steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
